Tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
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Overview
Description
Tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a cyano group attached to a naphthyridine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a cyanoacetamide derivative with a suitable aldehyde, followed by cyclization and tert-butyl ester formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and medicinal chemistry research .
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies may investigate its efficacy in treating various diseases or conditions, as well as its safety and pharmacokinetics .
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6-carboxylate
- Tert-butyl 2-amino-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
- Benzyl 7,8-dihydro-1,6-naphthyridine-6-carboxylate
Uniqueness
Tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is unique due to its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
IUPAC Name |
tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)18-5-4-11-10(8-18)6-9(7-15)12(16)17-11/h6H,4-5,8H2,1-3H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRXOVWUDLTGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=C(C=C2C1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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